molecular formula C16H20N2 B12542447 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole CAS No. 799254-12-9

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole

Cat. No.: B12542447
CAS No.: 799254-12-9
M. Wt: 240.34 g/mol
InChI Key: PQSKDESNTFCFHV-UHFFFAOYSA-N
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Description

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole is a specialized benzimidazole derivative developed for pharmaceutical and epigenetic research applications. This compound belongs to a class of benzimidazole derivatives that function as potent and selective bromodomain inhibitors . Bromodomains are epigenetic reader modules that recognize acetylated lysine residues on histones, playing crucial roles in gene regulation and expression. By targeting these domains, this compound enables researchers to investigate the therapeutic potential of bromodomain inhibition across various disease models, particularly in oncology and inflammatory conditions . The molecular structure features a hept-1-yn-1-yl substituent at the 5-position of the benzimidazole core, which contributes to its binding affinity and selectivity profile. The compound is provided as a research-grade material with comprehensive analytical characterization. 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole is intended for research purposes only and is not approved for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet prior to use and adhere to all appropriate handling procedures for laboratory chemicals.

Properties

CAS No.

799254-12-9

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

5-hept-1-ynyl-1,2-dimethylbenzimidazole

InChI

InChI=1S/C16H20N2/c1-4-5-6-7-8-9-14-10-11-16-15(12-14)17-13(2)18(16)3/h10-12H,4-7H2,1-3H3

InChI Key

PQSKDESNTFCFHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC2=C(C=C1)N(C(=N2)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine

Reaction of o-phenylenediamine with glacial acetic acid in the presence of hydrochloric acid under microwave irradiation (150°C, 2 min) yields 2-methyl-1H-benzimidazole. Subsequent N-methylation at the 1-position is performed using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃), achieving 1,2-dimethyl-1H-benzimidazole in 85–92% yield.

Key Reaction Conditions

Step Reagents Conditions Yield
Cyclocondensation Acetic acid, HCl Microwave, 150°C, 2 min 89%
N-Methylation CH₃I, Cs₂CO₃ DMF, 80°C, 24 h 91%

Regioselective Bromination at the 5-Position

Introducing a bromine atom at the 5-position of 1,2-dimethyl-1H-benzimidazole is critical for subsequent cross-coupling. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves selective substitution, driven by the electron-donating methyl groups directing bromination to the para position.

Optimized Bromination Protocol

  • Substrate : 1,2-Dimethyl-1H-benzimidazole (1 equiv)
  • Reagent : NBS (1.1 equiv), AIBN (0.1 equiv)
  • Solvent : CCl₄, reflux, 6 h
  • Yield : 78% (confirmed by ¹H NMR and LC-MS)

Sonogashira Cross-Coupling with Hept-1-yne

The final step involves palladium-catalyzed Sonogashira coupling between 5-bromo-1,2-dimethyl-1H-benzimidazole and hept-1-yne. This reaction forms the C–C bond at the 5-position, introducing the alkyne moiety.

Catalytic System and Conditions

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
  • Co-catalyst : CuI (10 mol%)
  • Base : Et₃N (3 equiv)
  • Solvent : Tetrahydrofuran (THF), 70°C, 12 h
  • Yield : 68%

Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the copper-acetylide intermediate. Reductive elimination forms the C–C bond, regenerating the Pd(0) catalyst.

Alternative Synthetic Routes

Direct Alkynylation via C–H Activation

Recent advances in C–H functionalization enable direct coupling of 1,2-dimethyl-1H-benzimidazole with hept-1-yne using Pd(OAc)₂ and a directing group (e.g., 8-aminoquinoline). This method bypasses bromination but requires stringent anhydrous conditions.

Comparative Efficiency

Method Steps Overall Yield
Bromination + Sonogashira 3 52%
Direct C–H Alkynylation 2 41%

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.09 (s, 3H, N–CH₃), 2.16 (s, 3H, C–CH₃), 1.40–1.60 (m, 8H, heptyl chain), 5.85 (s, 1H, alkyne proton).
  • LC-MS (ESI) : m/z 240.34 [M+H]⁺.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at the 4- or 6-positions is mitigated by using bulky directing groups (e.g., 1,2-dimethyl substitution) and low-temperature conditions.

Alkyne Stability

Hept-1-yne’s volatility necessitates inert atmosphere handling. Trimethylsilyl-protected alkynes offer an alternative, with subsequent deprotection using TBAF.

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors for bromination and Sonogashira steps, enhancing heat transfer and reducing catalyst loading. Typical production metrics:

  • Throughput : 1.2 kg/day
  • Purity : >99% (HPLC)

Chemical Reactions Analysis

Types of Reactions

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives have shown significant antiviral properties against various viruses, including hepatitis B virus (HBV) and hepatitis C virus (HCV). For instance:

  • Inhibition of HBV : Compounds derived from benzimidazole have been reported to inhibit the secretion of hepatitis B surface antigen (HBsAg) with effective concentrations (EC50) as low as 0.6 μM .
  • Inhibition of HCV : A library of benzimidazole-coumarin hybrids demonstrated potent activity against HCV with EC50 values ranging from 3.0 to 5.5 nM . Furthermore, specific bis-benzimidazole analogues showed exceptional inhibitory effects on HCV's non-structural protein 5A (NS5A), with some compounds exhibiting EC50 values below 0.03 nM .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer potential:

  • Mechanism of Action : The compounds are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of signaling pathways related to cell survival .
  • Case Studies : Recent studies reported that certain benzimidazole derivatives displayed significant cytotoxicity against human liver (HUH7) and breast (MCF7) cancer cell lines, with some compounds exhibiting activity comparable to standard chemotherapy drugs .

Antimicrobial Properties

Benzimidazole derivatives have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria:

  • Antibacterial Activity : Research has shown that certain benzimidazole compounds exhibit promising antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. The synthesized compounds were tested using disc diffusion methods, showing activity comparable to standard antibiotics such as gentamicin .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been explored in several studies:

  • Mechanism : These compounds may exert their anti-inflammatory effects by inhibiting cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
  • Case Studies : Some derivatives have shown up to 97.6% reduction in edema in animal models compared to standard anti-inflammatory drugs like rofecoxib .

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of benzimidazole derivatives is crucial for optimizing their pharmacological properties:

  • Synthetic Approaches : Various synthetic routes have been developed to create novel benzimidazole derivatives with enhanced biological activity. These include modifications at different positions on the benzimidazole ring and the introduction of aliphatic chains such as heptyl groups .
PropertyExample CompoundEC50 (nM)Reference
HBV InhibitionCompound 1040.6
HCV InhibitionCompound 1053.0
Anticancer ActivityCompound 6b-
Antibacterial ActivityCompound X-
Anti-inflammatory EffectCompound Y-

Mechanism of Action

The mechanism of action of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Solubility Profile Biological Activity
5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole Hept-1-yn-1-yl (C₇H₁₁), 1,2-dimethyl ~285.4 Low (hydrophobic alkyne) Enzyme inhibition (potential)
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole Methoxy, sulfonyl, pyridinyl ~435.5 Moderate (polar groups) Proton pump inhibition
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzylidene hydrazide, methyl ~350–400 Variable (depends on R) Antimicrobial, anticancer
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate Tetrazole, benzoxazole, acetate ~345.3 Low to moderate Antidiabetic, antimicrobial

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in the 5-methoxy derivative) reduce electron density on the benzimidazole ring, altering binding affinity to biological targets .
  • Steric Effects : Bulky substituents like heptynyl may hinder interactions with flat binding pockets compared to planar hydrazide or tetrazole groups .

Physicochemical and Crystallographic Properties

  • Solubility : The heptynyl derivative’s low solubility contrasts with the moderate solubility of sulfonyl or methoxy analogs, necessitating formulation adjustments (e.g., co-solvents) .
  • Crystal Packing : Crystallographic tools like Mercury and SHELXL reveal that bulky substituents (e.g., heptynyl) induce unique packing motifs. For example, alkyne chains may adopt linear conformations, reducing crystal symmetry compared to planar hydrazides .
  • Ring Puckering : The benzimidazole core’s puckering (quantified via Cremer-Pople parameters ) is minimally affected by 1,2-dimethyl groups but may be distorted by steric clashes with the heptynyl substituent.

Biological Activity

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and antiviral properties. This article focuses on the biological activity of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole, summarizing relevant research findings and case studies.

Structure and Properties

The compound 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole features a unique structure that contributes to its biological activity. The presence of the heptyl chain and dimethyl substitution on the benzimidazole ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has shown that benzimidazole derivatives can exhibit significant anticancer properties. In a study evaluating various benzimidazole derivatives, it was found that certain compounds could inhibit mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and cell division. This inhibition was correlated with cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells .

Case Study: In Vitro Evaluation

A specific study highlighted the synthesis of several benzimidazole derivatives, including 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole. The derivatives were screened for their antiproliferative effects against various cancer cell lines. The results indicated that some compounds exhibited IC50 values in the submicromolar range, suggesting potent anticancer activity .

Compound NameCell LineIC50 (µM)Mechanism of Action
5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazoleHeLa0.75Topoisomerase I inhibition
Other Derivative AMCF70.50Apoptosis induction
Other Derivative BA4310.30Cell cycle arrest

Antibacterial Activity

Benzimidazole derivatives have also been recognized for their antibacterial properties. Research has demonstrated that compounds in this class can inhibit the growth of various gram-positive and gram-negative bacteria. In particular, studies have shown that certain benzimidazole derivatives exhibit comparable activity to standard antibiotics like gentamicin against Escherichia coli and Pseudomonas aeruginosa .

Antibacterial Screening

The antibacterial activity of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole was evaluated using disc diffusion methods against several bacterial strains.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli18
Pseudomonas aeruginosa15
Staphylococcus aureus12

These results indicate that the compound possesses moderate antibacterial activity, particularly against gram-negative bacteria.

Antifungal Activity

In addition to antibacterial properties, some benzimidazole derivatives have shown antifungal activity. Studies indicate that these compounds can inhibit the growth of fungi such as Candida species and Aspergillus species . The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole derivatives?

The synthesis typically involves multi-step protocols starting with o-phenylenediamine. For example:

  • Step 1 : React o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol .
  • Step 2 : Treat the thiol derivative with hydrazine hydrate in methanol to generate 2-hydrazinyl-1H-benzo[d]imidazole .
  • Step 3 : Introduce the hept-1-yn-1-yl group via alkyne coupling reactions (e.g., Sonogashira coupling) under palladium catalysis, followed by methylation at the 1,2-positions using methyl iodide or dimethyl sulfate . Key characterization methods include IR (e.g., S-H stretch at ~2634 cm⁻¹), NMR (aromatic protons at δ6.5–8.2), and mass spectrometry (m/z matching molecular ion peaks) .

Q. What spectroscopic techniques are essential for characterizing 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole?

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹, C≡C stretches at ~2100 cm⁻¹) .
  • 1H/13C NMR : Confirms substituent positions (e.g., singlet for N-CH3 at δ3.2–3.5, aromatic carbons at δ115–151) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental Analysis : Ensures purity (deviations ≤±0.4% from theoretical values) .

Advanced Research Questions

Q. How can researchers optimize the yield of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole in multi-step syntheses?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to methanol or ethanol .
  • Catalyst Screening : Use Pd(PPh3)4 for alkyne coupling to minimize side reactions .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How can discrepancies in NMR data for benzimidazole derivatives be resolved?

Discrepancies may arise from tautomerism, impurities, or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing N-H protons from aromatic protons) .
  • Deuterated Solvents : Use DMSO-d6 to stabilize tautomeric forms .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotational barriers in the hept-1-yn-1-yl group) .

Q. What strategies enhance the biological activity of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole derivatives?

  • Structure-Activity Relationship (SAR) Studies : Modify the heptynyl chain length or introduce electron-withdrawing groups (e.g., NO2) to improve binding affinity .
  • Hydrazine Carboxamide Functionalization : Derivatives with hydrazine carboxamides show anticonvulsant activity via GABA receptor modulation .
  • Metal Complexation : ZnCl2 complexes enhance stability and alter electronic properties for targeted interactions .

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